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Compound of Interest

Compound Name: Tert-butylcyclohexane

Cat. No.: B1196954 Get Quote

An In-depth Technical Guide on the Physical and Chemical Properties of tert-
Butylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction
Tert-butylcyclohexane is a monosubstituted cyclohexane that serves as a cornerstone

molecule in the study of conformational analysis. Its bulky tert-butyl group effectively "locks" the

cyclohexane ring into a specific chair conformation, making it an invaluable tool for

investigating stereochemical and electronic effects in cyclic systems. This technical guide

provides a comprehensive overview of the physical and chemical properties of tert-
butylcyclohexane, including detailed spectroscopic data, thermodynamic parameters, and

experimental methodologies, to support its application in research and drug development.

Physical Properties
The physical properties of tert-butylcyclohexane are well-documented and are summarized in

the table below. These properties are essential for its handling, purification, and use as a

solvent or a reference compound.
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Property Value Reference(s)

Molecular Formula C₁₀H₂₀ [1][2]

Molecular Weight 140.27 g/mol [2]

Appearance Colorless liquid [3]

Boiling Point 171-171.5 °C [2]

Melting Point -41 °C [2]

Density 0.81 - 0.83 g/cm³ at 20 °C [2]

Refractive Index 1.4460 - 1.4480 at 20 °C [4]

Solubility Insoluble in water [5]

Conformational Analysis
The most significant chemical feature of tert-butylcyclohexane is the profound influence of the

tert-butyl group on the conformational equilibrium of the cyclohexane ring. The steric bulk of the

tert-butyl group strongly disfavors the axial position due to severe 1,3-diaxial interactions with

the axial hydrogens on the same side of the ring. Consequently, the equilibrium lies

overwhelmingly towards the conformer with the tert-butyl group in the equatorial position.[5][6]

This conformational locking is a critical concept in stereochemistry and is often exploited in the

design of molecules with specific three-dimensional arrangements, which is of particular

interest in drug development for optimizing ligand-receptor interactions.

Caption: Conformational equilibrium of tert-butylcyclohexane.

Spectroscopic Properties
The spectroscopic data for tert-butylcyclohexane are consistent with its rigid, equatorially-

substituted chair conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the rapid chair-chair interconversion at room temperature, the NMR spectra of many

substituted cyclohexanes show time-averaged signals. However, for tert-butylcyclohexane,
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the overwhelming preference for the equatorial conformer results in a spectrum that is

essentially that of a single, locked conformation.

¹H NMR Data (90 MHz, CDCl₃)[1]

Chemical Shift
(ppm)

Multiplicity Integration Assignment

1.95 - 1.45 m 5H
Cyclohexyl protons

(axial and equatorial)

1.45 - 0.73 m 6H
Cyclohexyl protons

(axial and equatorial)

0.831 s 9H tert-Butyl protons

¹³C NMR Data (Solvent: CDCl₃)[7][8][9]

Chemical Shift (ppm) Assignment

~48 C1 (CH)

~32 C(CH₃)₃ (quaternary)

~27.5 C(CH₃)₃ (methyls)

~27 C2, C6 (CH₂)

~26.5 C3, C5 (CH₂)

~26 C4 (CH₂)

Infrared (IR) Spectroscopy
The IR spectrum of tert-butylcyclohexane is characteristic of a saturated hydrocarbon,

showing strong C-H stretching and bending vibrations.

Major IR Absorption Bands (Neat)[10]
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Wavenumber (cm⁻¹) Intensity Assignment

2925-2950 Strong
C-H stretching (cyclohexyl and

tert-butyl)

2850-2870 Strong
C-H stretching (cyclohexyl and

tert-butyl)

1440-1470 Medium
CH₂ scissoring and CH₃

asymmetric bending

1365 Medium
CH₃ symmetric bending (tert-

butyl)

Mass Spectrometry (MS)
The mass spectrum of tert-butylcyclohexane is dominated by fragmentation patterns

characteristic of alkylcyclohexanes.

Key Mass Spectrometry Fragments (GC-MS, Electron Ionization)[2][4]

m/z Relative Intensity (%) Assignment

57 100 [C(CH₃)₃]⁺ (tert-butyl cation)

83 ~40-60 [C₆H₁₁]⁺ (cyclohexyl cation)

125 ~10-20 [M - CH₃]⁺

140 ~5-15 [M]⁺ (Molecular ion)

Thermodynamic Properties
The thermodynamic properties of tert-butylcyclohexane, particularly the energy difference

between its conformers, are fundamental to understanding its behavior.
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Property Value Reference(s)

A-value (ΔG°)
~4.9 - 5.0 kcal/mol (~20.5 -

20.9 kJ/mol)
[6][11]

Standard Enthalpy of

Formation (ΔHf°)

Data not readily available in

searched resources.

The A-value represents the Gibbs free energy difference between the axial and equatorial

conformers.[11] The large A-value for the tert-butyl group quantifies its strong preference for

the equatorial position.[6]

Chemical Properties and Reactivity
Tert-butylcyclohexane is a saturated hydrocarbon and is generally unreactive under standard

conditions. Its primary chemical significance lies in how the conformationally rigid tert-

butylcyclohexyl scaffold influences the reactivity of functional groups attached to it. For

instance, in elimination reactions of substituted tert-butylcyclohexanes, the stereochemical

orientation of the leaving group (axial vs. equatorial) dramatically affects the reaction rate and

pathway, providing classic examples of the stereoelectronic requirements of these reactions.

Experimental Protocols
The following are generalized protocols for the characterization of tert-butylcyclohexane.

NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of tert-butylcyclohexane.

Methodology:

Sample Preparation: Dissolve approximately 10-20 mg of tert-butylcyclohexane in ~0.6-0.7

mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. Add a small amount of

tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[7]

Instrument Parameters (for a 300-400 MHz spectrometer):
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¹H NMR: Acquire the spectrum using a standard single-pulse sequence. Typical spectral

width is 0-10 ppm. The number of scans can be low (e.g., 8-16) due to the high

concentration.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A spectral

width of 0-60 ppm is sufficient. A larger number of scans (e.g., 1024 or more) will be

required to achieve a good signal-to-noise ratio.[12]

Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the

spectrum, and performing baseline correction. Reference the spectrum to the TMS signal.

IR Spectroscopy
Objective: To obtain the IR spectrum of liquid tert-butylcyclohexane.

Methodology:

Sample Preparation (Neat Liquid): Place one to two drops of tert-butylcyclohexane onto

the surface of a clean, dry salt plate (e.g., NaCl or KBr). Place a second salt plate on top to

create a thin liquid film between the plates.[3]

Instrument Parameters:

Obtain a background spectrum of the empty spectrometer.

Place the sample holder with the salt plates in the instrument's sample compartment.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background spectrum to produce the final absorbance or transmittance

spectrum.

GC-MS Analysis
Objective: To obtain the mass spectrum of tert-butylcyclohexane and determine its retention

time.
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Methodology:

Sample Preparation: Prepare a dilute solution of tert-butylcyclohexane in a volatile organic

solvent (e.g., hexane or dichloromethane).

Instrument Parameters (representative):

Gas Chromatograph (GC):

Column: A non-polar capillary column (e.g., DB-1 or HP-5ms, 30 m x 0.25 mm x 0.25

µm).

Injector Temperature: 250 °C.

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Mass Spectrometer (MS):

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 200.

Data Analysis: Identify the peak corresponding to tert-butylcyclohexane in the total ion

chromatogram and analyze the corresponding mass spectrum.

Synthesis and Characterization Workflow
A common synthetic route to tert-butylcyclohexane is the hydrogenation of tert-butylbenzene.

The following diagram illustrates a typical workflow for its synthesis and subsequent

characterization.
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Caption: General workflow for synthesis and characterization.

Conclusion
Tert-butylcyclohexane is a fundamentally important molecule in organic chemistry, primarily

due to the conformational rigidity imparted by its bulky tert-butyl group. Its well-defined physical

and spectroscopic properties make it an ideal model system for a wide range of chemical
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studies. This guide provides essential data and methodologies to assist researchers, scientists,

and drug development professionals in utilizing tert-butylcyclohexane and its derivatives in

their work. A thorough understanding of its properties is crucial for the rational design and

analysis of complex cyclic molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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